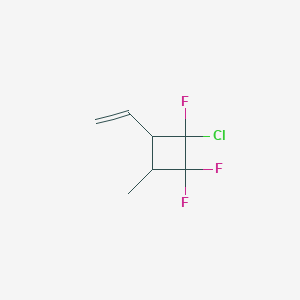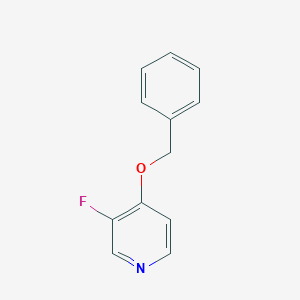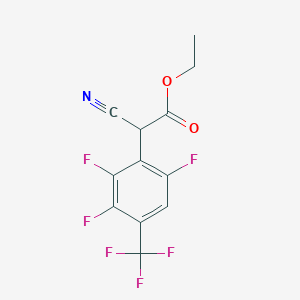
2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile, also known as trifluoromethylbenzonitrile (TFMBN), is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a molecular formula of C7H2Cl3F3N. TFMBN is highly reactive and has a high boiling point (128°C). It is primarily used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
TFMBN is a highly reactive compound, and its reactivity is due to its electron-withdrawing 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehyl group. This group increases the electron density of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. The 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehyl group also increases the acidity of the compound, making it easier to form a carbocation intermediate. This intermediate can then undergo a variety of reactions, such as substitution, elimination, and addition reactions.
Biochemical and Physiological Effects
TFMBN is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of pharmaceuticals, and these pharmaceuticals may have biochemical and physiological effects. Additionally, TFMBN is highly reactive and can undergo a variety of reactions, and these reactions may produce compounds that have biochemical and physiological effects.
実験室実験の利点と制限
The main advantage of using TFMBN in laboratory experiments is its high reactivity, which allows it to be used in a variety of reactions. Additionally, TFMBN is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using TFMBN in laboratory experiments is its toxicity. TFMBN is toxic and should be handled with caution.
将来の方向性
There are a variety of potential future directions for the use of TFMBN in scientific research. These include its use as a reagent in the synthesis of organic compounds, its use as a catalyst in the production of polymers, and its use as an intermediate in the synthesis of pharmaceuticals. Additionally, TFMBN could be used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, TFMBN could be used to develop new methods of synthesis and new materials. Finally, TFMBN could be used to develop new catalysts and new analytical techniques.
合成法
TFMBN can be synthesized through a variety of methods, including the reaction of trichlorobenzonitrile with 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehanesulfonyl chloride in the presence of a base. This method yields the desired product in high yields, with a purity of up to 99%. Other methods of synthesis include the reaction of 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehylbenzoyl chloride with trichlorobenzonitrile and the reaction of 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehanesulfonyl chloride with trichlorobenzonitrile.
科学的研究の応用
TFMBN has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of organic compounds, such as the synthesis of carboxylic acids, alcohols, and amines. Additionally, TFMBN is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
特性
IUPAC Name |
2,3,4-trichloro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3F3N/c9-5-3(2-15)1-4(8(12,13)14)6(10)7(5)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCYMMFOVIOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Cl)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

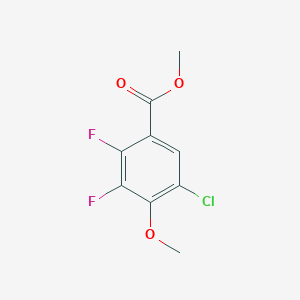

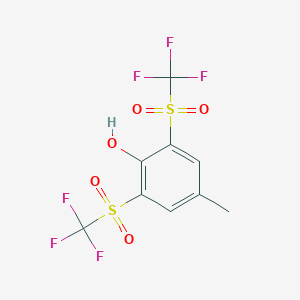
![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
